molecular formula C18H30ClNO2 B583694 (R)-Penbutolol Hydrochloride CAS No. 57130-27-5

(R)-Penbutolol Hydrochloride

Cat. No. B583694
CAS RN: 57130-27-5
M. Wt: 327.893
InChI Key: ITZWQFLTSRCDPC-XFULWGLBSA-N
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Description

Penbutolol is a medication in the class of beta blockers, which are often used to treat conditions like hypertension and arrhythmias . Hydrochloride is an acid salt resulting from the reaction of hydrochloric acid with an organic base .


Molecular Structure Analysis

The molecular structure of a compound like “®-Penbutolol Hydrochloride” would be determined by the structures of its components, Penbutolol and Hydrochloride . Detailed structural analysis often involves techniques like X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving “®-Penbutolol Hydrochloride” would depend on its specific chemical structure and the conditions under which it’s used. Hydrochlorides generally react with bases and are involved in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “®-Penbutolol Hydrochloride” would depend on the properties of its components. For instance, hydrochlorides are typically white, crystalline solids that are highly soluble in water .

Safety And Hazards

The safety and hazards associated with a compound like “®-Penbutolol Hydrochloride” would depend on factors like its toxicity, reactivity, and potential for abuse. As a medication, Penbutolol would have been evaluated for safety and efficacy in clinical trials .

properties

IUPAC Name

(2R)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2.ClH/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14;/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3;1H/t15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZWQFLTSRCDPC-XFULWGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@H](COC1=CC=CC=C1C2CCCC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40858284
Record name (2R)-1-(tert-Butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Penbutolol Hydrochloride

CAS RN

57130-27-5
Record name (2R)-1-(tert-Butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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